molecular formula C6H9F3O2 B1202167 2,2,2-Trifluoroethyl butyrate CAS No. 371-27-7

2,2,2-Trifluoroethyl butyrate

Cat. No.: B1202167
CAS No.: 371-27-7
M. Wt: 170.13 g/mol
InChI Key: DEXWRCYOMLUJRF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl butyrate is an organic compound with the chemical formula C6H9F3O2. It is a colorless liquid with a distinctive odor and is known for its solubility in ethanol, ether, and chloroform, but it is insoluble in water . This compound is commonly used as a solvent in organic synthesis, particularly for compounds with high polarity .

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method for preparing this compound involves the esterification of butyric acid with 2,2,2-trifluoroethanol.

    Transesterification Reaction: Another method involves the transesterification of butyric acid with 2,2,2-trifluoroethyl acetate.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed:

    Oxidation: Trifluoroacetic acid, butyric acid derivatives.

    Reduction: 2,2,2-Trifluoroethanol, butanol.

    Substitution: Substituted esters.

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethyl butyrate plays a significant role in biochemical reactions, particularly in the field of enzymatic catalysis. It is known to interact with enzymes such as porcine pancreatic lipase, which catalyzes the transesterification of this compound . The interaction between this compound and lipase is crucial for the resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols. Additionally, the kinetics of the reaction of hydroxyl radicals and chlorine atoms with this compound has been studied, highlighting its reactivity in different chemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its structural similarity to butyrate suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Butyrate is known to affect microbial composition in the intestinal lumen and bacterial number, which may influence heat shock protein expression in gut tissues . By analogy, this compound may exhibit similar cellular effects, although specific studies are needed to confirm this.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is known to participate in lipase-catalyzed reactions, where it acts as a substrate for the enzyme, leading to the formation of specific products . The compound’s reactivity with hydroxyl radicals and chlorine atoms also suggests its involvement in oxidative processes

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time are important factors to consider. Studies have shown that the compound can undergo transesterification reactions catalyzed by lipase, indicating its stability under specific conditions Detailed information on its long-term effects on cellular function in in vitro or in vivo studies is limited

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its structural analog, butyrate, has been shown to have dose-related effects on microbial composition and nutrient digestibility in the gastrointestinal tract It is reasonable to hypothesize that this compound may exhibit similar dosage-dependent effects, including potential toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its enzymatic interactions. The compound is known to participate in lipase-catalyzed reactions, leading to the formation of specific products . Additionally, its reactivity with hydroxyl radicals and chlorine atoms suggests its involvement in oxidative metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Its structural similarity to butyrate suggests that it may be transported and distributed in a similar manner. Butyrate is known to be absorbed by colonocytes and rapidly metabolized in the gut wall and liver . It is plausible that this compound follows a similar transport and distribution pattern, although specific studies are needed to confirm this.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. Its involvement in lipase-catalyzed reactions suggests that it may be localized in cellular compartments where these enzymes are active

Comparison with Similar Compounds

2,2,2-Trifluoroethyl butyrate can be compared with other similar compounds such as:

    2,2,2-Trifluoroethyl acetate: Similar in structure but with an acetate group instead of a butyrate group. It has different reactivity and applications.

    2,2,2-Trifluoroethyl propionate: Another similar compound with a propionate group, used in different synthetic applications.

    2,2,2-Trifluoroethyl formate: Contains a formate group and is used in different chemical reactions compared to the butyrate ester.

Uniqueness:

Properties

IUPAC Name

2,2,2-trifluoroethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXWRCYOMLUJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190591
Record name 2,2,2-Trifluoroethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-27-7
Record name 2,2,2-Trifluoroethyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl butyrate
Source ChemIDplus
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Record name 2,2,2-Trifluoroethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethyl Butyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,2,2-Trifluoroethyl butyrate in lipase-catalyzed transesterification reactions?

A1: this compound serves as an acyl donor in lipase-catalyzed transesterification reactions. [, , , ] This means it provides the butyryl group (CH3CH2CH2CO) to another molecule, typically an alcohol, in a reaction facilitated by the enzyme lipase. This process is particularly useful for resolving racemic mixtures of alcohols, meaning separating the two mirror-image forms (enantiomers) of the alcohol molecule.

Q2: Can temperature impact the enantioselectivity of lipase-catalyzed transesterifications with this compound?

A3: Yes, temperature can influence both the reaction rate and enantioselectivity of transesterifications involving this compound. [, ] While the specific relationship between temperature and selectivity requires further investigation for this compound, these studies highlight the importance of temperature control in optimizing enzymatic reactions for desired enantiomeric purity.

Q3: Has this compound been explored in battery applications?

A4: Yes, this compound has been investigated as a potential co-solvent in lithium-ion battery electrolytes. [, ] Researchers are particularly interested in its potential to improve the performance of these batteries over a wide range of operating temperatures, potentially enhancing their safety characteristics.

Q4: How does this compound contribute to the synthesis of myo-inositol phosphates?

A5: this compound plays a crucial role in the regioselective and enantioselective synthesis of myo-inositol phosphates. [] In the presence of porcine pancreatic lipase, it selectively acylates the hydroxyl group at the C-5 position of racemic 1,2-O-Cyclohexylidene-myo-inositol. This specific acylation allows for further chemical modifications, ultimately leading to the synthesis of important molecules like myo-inositol 1,4,6-trisphosphate and myo-inositol 1,4,5,6-tetrakisphosphate.

Q5: What is known about the atmospheric degradation of this compound?

A6: Studies have investigated the tropospheric degradation of this compound, focusing on its reaction kinetics with hydroxyl radicals (OH) and chlorine atoms (Cl) at 298 K. [, ] These reactions are essential for understanding the compound's fate in the atmosphere and its potential environmental impact.

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